
(s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol is a chemical compound with the molecular formula C9H11F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (s)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol
- 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H11F2NO2 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(12)5-13/h1-4,8-9,13H,5,12H2/t8-/m1/s1 |
InChI Key |
ZNHFZWLHNLDZMJ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)
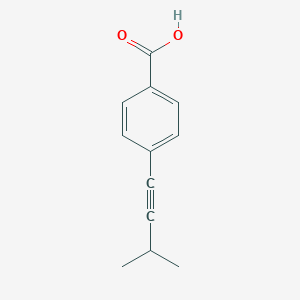
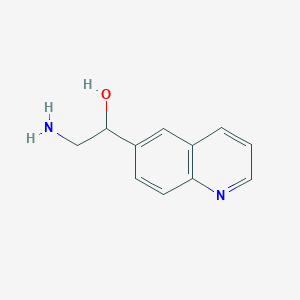
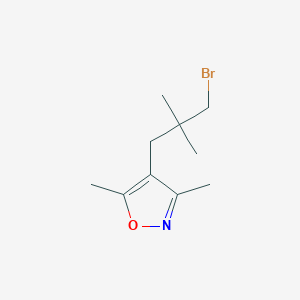
![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)
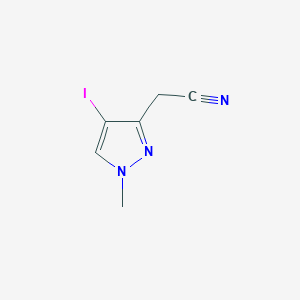
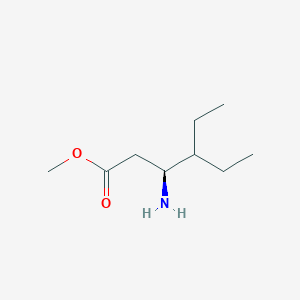
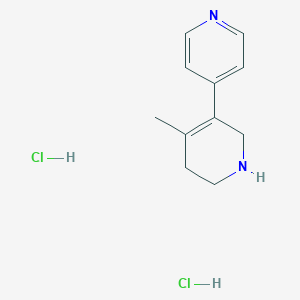
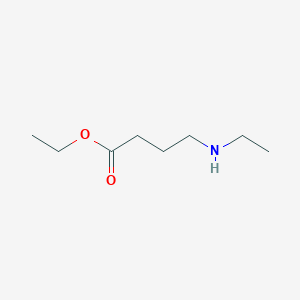
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)
